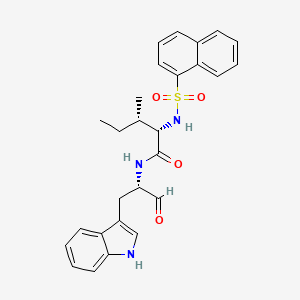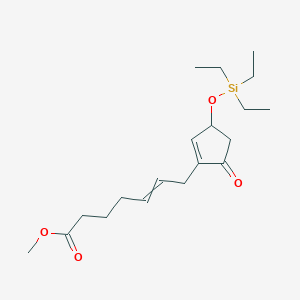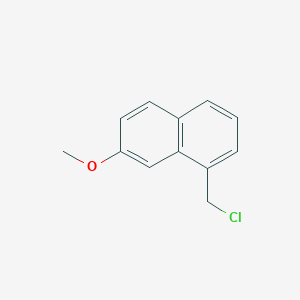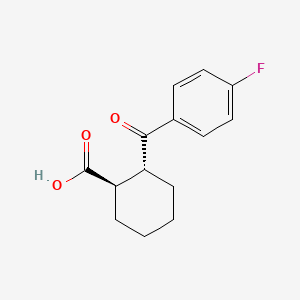
1-Naphthalenylsulfonyl-Ile-Trp-aldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenylsulfonyl-Ile-Trp-aldehyde is a potent, reversible, and selective inhibitor of human cathepsin L . Cathepsin L is a lysosomal cysteine protease involved in various physiological processes, including protein degradation and bone resorption . This compound has shown significant potential in scientific research, particularly in the fields of biochemistry and pharmacology .
Mécanisme D'action
Target of Action
The primary target of 1-Naphthalenylsulfonyl-Ile-Trp-aldehyde is cathepsin L , a lysosomal cysteine protease . Cathepsin L plays a crucial role in protein degradation, antigen processing, and other cellular processes.
Mode of Action
This compound acts as a potent, reversible, and selective inhibitor of human cathepsin L . By binding to the active site of cathepsin L, it prevents the enzyme from catalyzing its normal reactions.
Biochemical Pathways
The inhibition of cathepsin L by this compound affects various biochemical pathways. For instance, it can impact the ubiquitin-proteasome system and autophagy, both of which are involved in protein degradation .
Result of Action
The inhibition of cathepsin L by this compound results in the suppression of calcium and hydroxyproline release from bone in vitro . This suggests that the compound could potentially be useful in the treatment of conditions like osteoporosis .
Analyse Biochimique
Biochemical Properties
1-Naphthalenylsulfonyl-Ile-Trp-aldehyde plays a crucial role in biochemical reactions by selectively inhibiting cathepsin L. Cathepsin L is involved in protein degradation within lysosomes, and its inhibition by this compound can affect various cellular functions. The compound interacts with the active site of cathepsin L, forming a reversible covalent bond that blocks the enzyme’s activity. This interaction prevents the proteolytic cleavage of substrates, thereby modulating cellular processes dependent on cathepsin L activity .
Cellular Effects
This compound influences several types of cells and cellular processes. In immune cells, it has been shown to modulate the differentiation and function of T cells by inhibiting cathepsin L, which is crucial for antigen processing and presentation. This inhibition can lead to altered cytokine production and immune responses. Additionally, in osteoclasts, the compound inhibits bone resorption by preventing the degradation of bone matrix proteins, highlighting its potential in treating osteoporosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of cathepsin L. This binding involves the formation of a reversible covalent bond with the enzyme’s catalytic cysteine residue, leading to the inhibition of its proteolytic activity. This inhibition affects downstream processes such as protein degradation, antigen processing, and cellular signaling pathways that rely on cathepsin L activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under recommended storage conditions but can degrade under prolonged exposure to light and heat. In vitro studies have shown that its inhibitory effects on cathepsin L are sustained over several hours, but long-term exposure can lead to cellular adaptations that may reduce its efficacy. In vivo studies indicate that the compound’s effects on cellular function can persist for days, depending on the dosage and administration route .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits cathepsin L without significant toxicity. At higher doses, it can cause adverse effects such as liver toxicity and immune suppression. Threshold effects have been observed, where a minimum concentration is required to achieve significant inhibition of cathepsin L activity. These findings underscore the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation and turnover. It interacts with enzymes such as cathepsin L, affecting the breakdown of proteins within lysosomes. The compound’s inhibition of cathepsin L can lead to altered metabolic flux and changes in metabolite levels, impacting cellular homeostasis and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound tends to accumulate in lysosomes, where it exerts its inhibitory effects on cathepsin L. This localization is crucial for its function and therapeutic potential .
Subcellular Localization
This compound predominantly localizes to lysosomes, where it inhibits cathepsin L activity. This subcellular localization is mediated by targeting signals and post-translational modifications that direct the compound to lysosomal compartments. The inhibition of cathepsin L within lysosomes affects various cellular processes, including protein degradation, antigen processing, and cellular signaling .
Méthodes De Préparation
The synthesis of 1-Naphthalenylsulfonyl-Ile-Trp-aldehyde typically involves the following steps:
Formation of the Naphthalenylsulfonyl Group: The naphthalene ring is sulfonated to introduce the sulfonyl group.
Peptide Coupling: The sulfonylated naphthalene is then coupled with isoleucine and tryptophan residues using peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Aldehyde Introduction:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Des Réactions Chimiques
1-Naphthalenylsulfonyl-Ile-Trp-aldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts . Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Applications De Recherche Scientifique
1-Naphthalenylsulfonyl-Ile-Trp-aldehyde has a wide range of scientific research applications:
Biochemistry: It is used as a selective inhibitor of cathepsin L to study the enzyme’s role in protein degradation and autophagy.
Pharmacology: The compound is investigated for its potential therapeutic applications in treating diseases such as osteoporosis and cancer.
Cell Biology: It is used to study the effects of cathepsin L inhibition on cellular processes, including apoptosis and cell proliferation.
Neuroscience: Research has explored its role in neurodegenerative diseases by inhibiting cathepsin L activity in neuronal cells.
Comparaison Avec Des Composés Similaires
1-Naphthalenylsulfonyl-Ile-Trp-aldehyde is unique due to its high selectivity and potency as a cathepsin L inhibitor. Similar compounds include:
1-Naphthalenylsulfonyl-Ile-Trp-methyl ester: Another cathepsin L inhibitor with a similar structure but different functional group.
1-Naphthalenylsulfonyl-Ile-Trp-ketone: A ketone derivative with similar inhibitory properties.
These compounds share structural similarities but differ in their functional groups, which can affect their potency and selectivity .
Propriétés
IUPAC Name |
(2S,3S)-N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]-3-methyl-2-(naphthalen-1-ylsulfonylamino)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4S/c1-3-18(2)26(30-35(33,34)25-14-8-10-19-9-4-5-12-23(19)25)27(32)29-21(17-31)15-20-16-28-24-13-7-6-11-22(20)24/h4-14,16-18,21,26,28,30H,3,15H2,1-2H3,(H,29,32)/t18-,21-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPHAWVFZQFOJA-JCWFFFCVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C=O)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C=O)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





